Potassium 3-hydroxy-4-methoxybenzenesulphonate
CAS No.: 5011-21-2
Cat. No.: VC8021565
Molecular Formula: C7H7KO5S
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5011-21-2 |
|---|---|
| Molecular Formula | C7H7KO5S |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | potassium;3-hydroxy-4-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C7H8O5S.K/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | QEAJOOURKCKFSV-UHFFFAOYSA-M |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[K+] |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[K+] |
Introduction
Potassium 3-hydroxy-4-methoxybenzenesulphonate is an organic potassium salt derived from guaiacol, a compound commonly used in pharmaceutical and industrial applications. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on a benzene ring, along with a sulfonate group (-SO₃⁻) neutralized by potassium. Its molecular formula is , and it has a molar mass of approximately 244.29 g/mol.
Synthesis
The synthesis of Potassium 3-hydroxy-4-methoxybenzenesulphonate involves the following steps:
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Sulfonation: Guaiacol (3-methoxyphenol) is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 3-hydroxy-4-methoxybenzenesulfonic acid.
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Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
This process ensures high purity and yield, suitable for its intended applications.
Biological Activity
Potassium 3-hydroxy-4-methoxybenzenesulphonate exhibits significant biological activity, particularly as an expectorant in respiratory medicine.
Mechanism of Action
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The compound works by increasing the volume and reducing the viscosity of mucus in the respiratory tract.
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It interacts with mucin proteins, facilitating mucus clearance through ciliary action and coughing.
Applications
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Treatment of respiratory conditions such as chronic bronchitis, bronchiectasis, and acute respiratory infections.
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Often included in formulations to alleviate chest congestion.
Dosage Effects
In animal models:
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Low to moderate doses effectively reduce mucus viscosity without significant side effects.
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Higher doses may lead to mild gastrointestinal discomfort due to its osmotic properties.
Metabolic Pathways
The compound is metabolized in the liver, primarily involving conjugation reactions that enhance its solubility for excretion.
Subcellular Localization
It predominantly acts within respiratory epithelial cells, enhancing mucus secretion while maintaining cellular integrity.
Industrial Applications
Apart from its pharmaceutical use, Potassium 3-hydroxy-4-methoxybenzenesulphonate is employed in:
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Organic synthesis as an intermediate.
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Research on mucolytic agents for respiratory therapies.
Biochemical Effects
Studies have demonstrated:
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Enhanced mucus clearance in laboratory settings.
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Stability over extended periods, ensuring prolonged efficacy.
Data Table: Expectorant Efficacy
| Parameter | Observation |
|---|---|
| Mucus Viscosity Reduction | Significant at low concentrations |
| Onset of Action | Within 30 minutes |
| Duration of Effect | Up to 6 hours |
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